physical and chemical properties of 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone
physical and chemical properties of 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone (CAS No. 1203499-12-0). This fluorinated pyridine derivative is a key intermediate in pharmaceutical and agrochemical research. This document summarizes its known physicochemical characteristics, provides a putative synthesis protocol, and explores the potential biological significance of fluorinated pyridines, a class of compounds to which it belongs. All quantitative data is presented in structured tables, and a logical workflow for its synthesis is visualized using a DOT script.
Chemical Identity and Properties
1-(2-Chloro-5-fluoropyridin-3-yl)ethanone is a halogenated pyridine derivative with the molecular formula C₇H₅ClFNO.[1] It is primarily utilized as a building block in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[1][2]
Table 1: Nomenclature and Identifiers
| Parameter | Value |
| Systematic Name | 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone |
| Synonyms | 1-(2-Chloro-5-fluoro-3-pyridinyl)ethanone, 1-(2-chloro-5-fluoropyridin-3-yl)ethan-1-one |
| CAS Number | 1203499-12-0 |
| Molecular Formula | C₇H₅ClFNO |
| Molecular Weight | 173.57 g/mol |
| InChI | 1S/C7H5ClFNO/c1-4(11)6-2-5(9)3-10-7(6)8/h2-3H,1H3 |
| SMILES | CC(=O)c1cc(F)cnc1Cl |
Table 2: Physical and Chemical Properties
| Property | Value |
| Physical Form | Solid |
| Boiling Point | 224.2 ± 35.0 °C (Predicted)[1] |
| Density | 1.331 ± 0.06 g/cm³ (Predicted)[1] |
| Flash Point | 89.4 ± 25.9 °C (Predicted)[1] |
| Melting Point | Not available |
| Solubility | Not available |
| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C[1] |
Spectral Data
Synthesis and Purification
A detailed experimental protocol for the synthesis of 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone is not explicitly described in the available literature. However, based on known precursors, a potential synthetic route involves the reaction of 2-chloro-5-fluoronicotinic acid with an appropriate methylating agent, such as methylmagnesium bromide (a Grignard reagent).[1]
Putative Experimental Protocol: Synthesis
This protocol is a general representation of a Grignard reaction for the synthesis of a ketone from a carboxylic acid derivative and should be optimized for this specific substrate.
Reaction:
-
Step 1: Activation of the Carboxylic Acid. Convert 2-chloro-5-fluoronicotinic acid to a more reactive derivative, such as an acid chloride or an ester. For example, react 2-chloro-5-fluoronicotinic acid with thionyl chloride or oxalyl chloride to form the corresponding acid chloride.
-
Step 2: Grignard Reaction. In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the activated 2-chloro-5-fluoronicotinoyl derivative in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran). Cool the solution in an ice bath.
-
Step 3: Addition of Grignard Reagent. Slowly add a solution of methylmagnesium bromide in the same anhydrous solvent to the cooled solution of the acid derivative with vigorous stirring. The stoichiometry should be carefully controlled to favor ketone formation over tertiary alcohol formation.
-
Step 4: Quenching. After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC). Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride.
-
Step 5: Extraction. Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Step 6: Drying and Concentration. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification Protocol
The crude product obtained from the synthesis can be purified using standard laboratory techniques.
-
Column Chromatography: Purify the crude residue by flash column chromatography on silica gel. The appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) should be determined by TLC analysis.
-
Recrystallization: If the purified product is a solid, further purification can be achieved by recrystallization from a suitable solvent or solvent mixture.
Synthesis Workflow Diagram
Caption: A logical workflow for the synthesis of 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone.
Biological Activity and Signaling Pathways
There is currently no specific information in the scientific literature regarding the biological activity or the signaling pathways associated with 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone. However, the broader class of fluorine-containing pyridine derivatives has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[3][4]
The incorporation of fluorine into pyridine rings can modulate the physicochemical properties of molecules, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[4] This often leads to enhanced therapeutic potential. Fluorinated pyridines are key components in a number of FDA-approved drugs and are actively investigated for various therapeutic applications, including:
-
Anticancer Activity: Many pyridine derivatives exhibit antiproliferative effects against various cancer cell lines.[5][6]
-
Antidiabetic, Antioxidant, and Anti-Alzheimer's Activities: Research has explored the potential of these compounds in treating metabolic and neurodegenerative diseases.[4]
-
Antiviral and Antibacterial Activity: Certain substituted pyridines have shown promise as antimicrobial agents.[5]
Given that 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone is a fluorinated pyridine, it is plausible that it or its derivatives could exhibit interesting biological properties. Further research and pharmacological screening are necessary to elucidate any potential therapeutic applications.
Safety Information
Table 3: Hazard Identification
| Hazard Class | Description |
| Hazard Codes | Xn (Harmful)[1] |
| Hazard Statements | Harmful if swallowed |
| Precautionary Statements | Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. |
Conclusion
1-(2-Chloro-5-fluoropyridin-3-yl)ethanone is a valuable chemical intermediate with potential applications in the development of new pharmaceuticals and agrochemicals. While there is a lack of comprehensive experimental data for some of its physical properties and no specific biological activity has been reported, its structural class suggests that it is a promising scaffold for further investigation. This guide provides a summary of the currently available information and a logical framework for its synthesis, serving as a resource for researchers in the field. Further experimental work is required to fully characterize this compound and explore its potential biological activities.
References
- 1. Cas 1203499-12-0,1-(2-Chloro-5-fluoropyridin-3-yl)ethanone | lookchem [lookchem.com]
- 2. 1-(2-chloro-5-fluoropyridin-3-yl)ethanone, CasNo.1203499-12-0 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 3. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. | Semantic Scholar [semanticscholar.org]
- 4. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
